molecular formula C9H18O3 B1605964 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- CAS No. 55956-25-7

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-

Cat. No.: B1605964
CAS No.: 55956-25-7
M. Wt: 174.24 g/mol
InChI Key: PDCBTSVBFUQBNN-UHFFFAOYSA-N
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Description

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374. It is also known by its IUPAC name, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-2-propanol . This compound is characterized by its unique structure, which includes a propenyloxy group attached to a propanol backbone.

Preparation Methods

The synthesis of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- typically involves multi-step organic reactions. One common method includes the reaction of an allyl alcohol derivative with a suitable epoxide under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is employed as a solvent and dispersant in the preparation of rubber, resins, and inks.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- include:

The uniqueness of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(1-prop-2-enoxypropan-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-5-11-7-9(3)12-6-8(2)10/h4,8-10H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBTSVBFUQBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880919
Record name 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55956-25-7
Record name 2-Propanol, 1-(1-methyl-2-(2-propenyloxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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